molecular formula C18H19N B13047925 (1R)-1-(2-Anthryl)butylamine

(1R)-1-(2-Anthryl)butylamine

Cat. No.: B13047925
M. Wt: 249.3 g/mol
InChI Key: PINNTGPRSWYILF-GOSISDBHSA-N
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Description

(1R)-1-(2-Anthryl)butylamine is an organic compound that features an anthracene moiety attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Anthryl)butylamine typically involves the reaction of 2-anthryl derivatives with butylamine under specific conditions. One common method involves the use of a silica-supported periodic acid catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Anthryl)butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene derivatives, and various substituted anthracene compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which (1R)-1-(2-Anthryl)butylamine exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to potential anticancer effects . The pathways involved include the inhibition of DNA replication and transcription, ultimately leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(2-Anthryl)butylamine is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules such as DNA. This makes it a valuable compound for research in fields such as medicinal chemistry and biotechnology.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

(1R)-1-anthracen-2-ylbutan-1-amine

InChI

InChI=1S/C18H19N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h3-4,6-12,18H,2,5,19H2,1H3/t18-/m1/s1

InChI Key

PINNTGPRSWYILF-GOSISDBHSA-N

Isomeric SMILES

CCC[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Canonical SMILES

CCCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

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